Mulundocandin -

Mulundocandin

Catalog Number: EVT-1544217
CAS Number:
Molecular Formula: C48H77N7O16
Molecular Weight: 1008.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of mulundocandin has been studied using several methods. One notable approach involves fermentation techniques wherein Aspergillus mulundensis is cultured under specific conditions to optimize yield. For instance, cultures were grown on malt-yeast extract agar at 25 °C for a week, followed by extraction with ethyl acetate to isolate the antibiotic .

Further purification of the compound was achieved through high-performance liquid chromatography (HPLC), utilizing a C18 reverse-phase column. The crude extracts underwent fractionation, leading to the isolation of mulundocandin with a retention time indicative of its purity and structural integrity . The synthesis of analogs has also been explored through semisynthetic modifications, enhancing solubility and biological activity while maintaining >95% purity as confirmed by HPLC .

Molecular Structure Analysis

The molecular formula of mulundocandin is C48H77N7O16, indicating a complex structure typical of lipopeptides . High-field nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating its structure. The compound features a cyclic hexapeptide backbone with fatty acid side chains contributing to its lipophilicity and biological activity. The NMR data reveal specific chemical shifts that correlate with functional groups present in the molecule, confirming its identity and structural characteristics .

Chemical Reactions Analysis

Mulundocandin undergoes various chemical reactions that are critical to its function as an antifungal agent. Notably, it inhibits the synthesis of β-1,3-glucan, an essential component of fungal cell walls. This inhibition disrupts cell wall integrity, leading to cell lysis and death in susceptible fungi . The compound's reactivity can be modified through synthetic approaches that introduce functional groups or alter existing ones, potentially enhancing its efficacy or spectrum of activity against resistant strains.

Mechanism of Action

The primary mechanism by which mulundocandin exerts its antifungal effects involves the inhibition of glucan synthase enzymes responsible for synthesizing β-1,3-glucan in fungal cell walls. By binding to these enzymes, mulundocandin effectively prevents the formation of a robust cell wall, resulting in osmotic instability and eventual cell death . This mechanism is similar to that of other echinocandins, making it a valuable tool in combating fungal infections.

Physical and Chemical Properties Analysis

Mulundocandin exhibits distinct physical and chemical properties relevant to its function:

  • Molecular Weight: Approximately 1,000 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate; limited solubility in water.
  • Melting Point: Specific melting points vary based on purity but typically fall within a range indicative of lipopeptides.
  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation for therapeutic use and guide researchers in developing more effective derivatives .

Applications

Mulundocandin's primary application lies in its role as an antifungal agent. It is particularly effective against Candida species and Aspergillus species that are resistant to conventional treatments. Its use is being explored in clinical settings for treating invasive fungal infections, especially in immunocompromised patients . Additionally, ongoing research aims to optimize its structure for enhanced activity and reduced toxicity compared to existing antifungal therapies.

Taxonomic Origins and Phylogenetic Classification of Mulundocandin-Producing Fungi

Discovery and Initial Taxonomic Assignment

The fungus producing mulundocandin was isolated in 1987 from a Bangladeshi soil sample by researchers at Hoechst India Ltd. (Mumbai). Due to morphological similarities—including abundant Hülle cells—it was tentatively identified as Aspergillus sydowii var. mulundensis. This designation referenced its discovery in Mumbai’s Mulund district. However, this naming was taxonomically invalid (nomen nudum), as it lacked a designated type specimen or Latin diagnosis, precluding formal recognition under botanical nomenclature rules [1] [5].

Reclassification and Genomic Validation

Phylogenetic reevaluation using multi-gene sequencing (ITS rDNA, actin, calmodulin, β-tubulin) revealed the strain (Y-30462 = DSMZ 5745) was genetically distinct from A. sydowii and instead aligned with Aspergillus sect. Nidulantes. Crucially, whole-genome sequencing demonstrated significant divergence from A. nidulans FGSC A4, its closest relative. These analyses confirmed it as a novel species, leading to its formal description as Aspergillus mulundensis in 2016 [1] [2].

Table 1: Key Evidence Supporting Reclassification of A. mulundensis

Analysis TypeKey FindingTaxonomic Implication
Ribosomal DNA (ITS)Sequence (GenBank KP985732) showed highest homology to A. nidulans, not A. sydowiiExclusion from sect. Versicolores (A. sydowii group)
Multi-locus PhylogenyFormed a distinct clade within sect. NidulantesSupported species novelty
Genome SequencingShared only ~45% of secondary metabolite gene clusters with A. nidulans FGSC A4Highlighted metabolic divergence
MorphologyDistinct conidiophore structures and growth patterns on diagnostic media (CYA, MEA)Confirmed phenotypic uniqueness

Phylogenetic Analysis Using Multilocus Sequencing

A maximum-likelihood phylogeny was constructed using concatenated sequences of the actin (act), calmodulin (calm), and β-tubulin (benA) genes (GenBank KP985733–KP985735). The analysis placed A. mulundensis DSMZ 5745 within the A. nidulans species complex but as a unique lineage sister to A. nidulans sensu stricto. Statistical support for this node was high (bootstrap >90%), confirming its status as a separate species rather than a variant of A. nidulans [1].

Comparative Genomic Studies Within Aspergillus Sect. Nidulantes

Whole-genome comparison between A. mulundensis DSMZ 5745 and A. nidulans FGSC A4 revealed:

  • Shared Biosynthetic Capacity: The strains share 33 secondary metabolite gene clusters (SMGCs), representing ~45% of each strain’s total secondary metabolome.
  • Metabolic Divergence: Over half of the SMGCs were strain-specific, explaining the unique production of mulundocandins in A. mulundensis despite close relatedness.
  • Echinocandin Cluster: The mul gene cluster responsible for mulundocandin biosynthesis was absent in A. nidulans FGSC A4, confirming its role in species-specific chemical diversity [1] [2].

Properties

Product Name

Mulundocandin

IUPAC Name

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide

Molecular Formula

C48H77N7O16

Molecular Weight

1008.2 g/mol

InChI

InChI=1S/C48H77N7O16/c1-5-25(2)14-12-10-8-6-7-9-11-13-15-35(61)49-31-21-34(60)44(67)53-46(69)38-39(62)26(3)22-55(38)47(70)32(24-56)50-45(68)37(41(64)40(63)28-16-18-29(58)19-17-28)52-43(66)33-20-30(59)23-54(33)48(71)36(27(4)57)51-42(31)65/h16-19,25-27,30-34,36-41,44,56-60,62-64,67H,5-15,20-24H2,1-4H3,(H,49,61)(H,50,68)(H,51,65)(H,52,66)(H,53,69)

InChI Key

WUPSJTQKGFMDON-UHFFFAOYSA-N

Synonyms

mulundocandin

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)CO)C)O)O)O

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